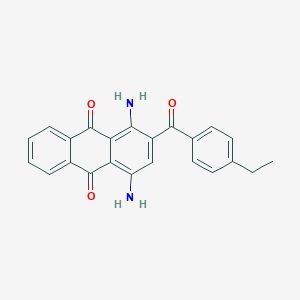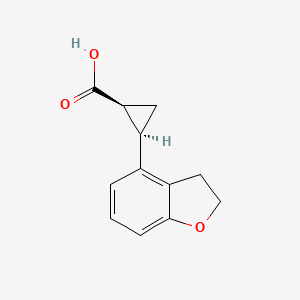
(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring and a dihydrobenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the dihydrobenzofuran group. Common synthetic routes may include:
Cyclopropanation Reactions: Using reagents such as diazo compounds and transition metal catalysts to form the cyclopropane ring.
Furan Ring Formation: Utilizing intramolecular cyclization reactions to form the dihydrobenzofuran moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of industrial-grade catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydrobenzofuran moiety to a benzofuran or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives, while reduction could produce cyclopropanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the cyclopropane ring and dihydrobenzofuran moiety could impart biological activity, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring could provide rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound .
2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid: Without specific stereochemistry.
Benzofuran derivatives: Compounds containing the benzofuran moiety.
Uniqueness
The uniqueness of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the combination of the cyclopropane ring with the dihydrobenzofuran moiety. This unique structure can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(1S,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H,13,14)/t9-,10-/m0/s1 |
InChI-Schlüssel |
JUVHWXZKOCRDDV-UWVGGRQHSA-N |
Isomerische SMILES |
C1COC2=CC=CC(=C21)[C@@H]3C[C@@H]3C(=O)O |
Kanonische SMILES |
C1COC2=CC=CC(=C21)C3CC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)

![2-[4-[(Z)-[(5S)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13123225.png)

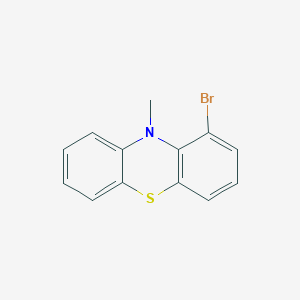

![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)


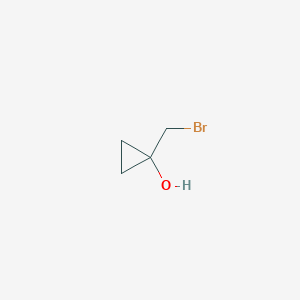
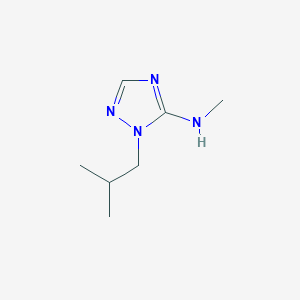
![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)

